2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide
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Overview
Description
2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features an ethylthio group, a morpholinobutynyl group, and a benzamide core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine under dehydrating conditions.
Introduction of the Ethylthio Group: This step may involve the nucleophilic substitution of a halogenated benzamide with an ethylthiol reagent.
Attachment of the Morpholinobutynyl Group: This can be done through a coupling reaction, such as a Sonogashira coupling, between a halogenated benzamide and a morpholinobutynyl precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the benzamide core or the ethylthio group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide may have applications in several fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe to study cellular processes.
Medicine: Possible pharmacological agent with therapeutic properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The ethylthio and morpholinobutynyl groups could play roles in binding to the target and influencing its function.
Comparison with Similar Compounds
Similar Compounds
N-(4-morpholinobut-2-yn-1-yl)benzamide: Lacks the ethylthio group.
2-(methylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide: Has a methylthio group instead of an ethylthio group.
2-(ethylthio)-N-(4-piperidinobut-2-yn-1-yl)benzamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of both the ethylthio and morpholinobutynyl groups in 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide may confer unique chemical reactivity and biological activity compared to similar compounds. These structural features could influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-ethylsulfanyl-N-(4-morpholin-4-ylbut-2-ynyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-2-22-16-8-4-3-7-15(16)17(20)18-9-5-6-10-19-11-13-21-14-12-19/h3-4,7-8H,2,9-14H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPXDPKPJXPEBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC#CCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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